![molecular formula C18H18N6O2 B4329035 6'-AMINO-4'-[(4-METHOXYPHENYL)AMINO]-1-METHYL-1,2-DIHYDRO-5'H-SPIRO[INDOLE-3,2'-[1,3,5]TRIAZIN]-2-ONE](/img/structure/B4329035.png)
6'-AMINO-4'-[(4-METHOXYPHENYL)AMINO]-1-METHYL-1,2-DIHYDRO-5'H-SPIRO[INDOLE-3,2'-[1,3,5]TRIAZIN]-2-ONE
Overview
Description
6’-AMINO-4’-[(4-METHOXYPHENYL)AMINO]-1-METHYL-1,2-DIHYDRO-5’H-SPIRO[INDOLE-3,2’-[1,3,5]TRIAZIN]-2-ONE is a complex organic compound that features a spiro structure, combining an indole and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-AMINO-4’-[(4-METHOXYPHENYL)AMINO]-1-METHYL-1,2-DIHYDRO-5’H-SPIRO[INDOLE-3,2’-[1,3,5]TRIAZIN]-2-ONE typically involves multiple steps, starting with the preparation of the indole and triazine precursors. The indole derivative can be synthesized through electrophilic substitution reactions, while the triazine ring is often formed via nucleophilic substitution reactions involving cyanuric chloride . The final spiro compound is obtained by coupling these two intermediates under controlled conditions, such as in the presence of a base like sodium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6’-AMINO-4’-[(4-METHOXYPHENYL)AMINO]-1-METHYL-1,2-DIHYDRO-5’H-SPIRO[INDOLE-3,2’-[1,3,5]TRIAZIN]-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and bases like sodium hydroxide . Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amines .
Scientific Research Applications
6’-AMINO-4’-[(4-METHOXYPHENYL)AMINO]-1-METHYL-1,2-DIHYDRO-5’H-SPIRO[INDOLE-3,2’-[1,3,5]TRIAZIN]-2-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 6’-AMINO-4’-[(4-METHOXYPHENYL)AMINO]-1-METHYL-1,2-DIHYDRO-5’H-SPIRO[INDOLE-3,2’-[1,3,5]TRIAZIN]-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces . The pathways affected by this compound can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-METHOXYPHENYL)AMINO]-1-METHYL-1,2-DIHYDRO-5’H-SPIRO[INDOLE-3,2’-[1,3,5]TRIAZIN]-2-ONE
- 4-[(4-METHOXYPHENYL)AMINO]-1-METHYL-1,2-DIHYDRO-5’H-SPIRO[INDOLE-3,2’-[1,3,5]TRIAZIN]-2-ONE
Uniqueness
6’-AMINO-4’-[(4-METHOXYPHENYL)AMINO]-1-METHYL-1,2-DIHYDRO-5’H-SPIRO[INDOLE-3,2’-[1,3,5]TRIAZIN]-2-ONE is unique due to its specific substitution pattern and spiro structure, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-amino-6-(4-methoxyanilino)-1'-methylspiro[1H-1,3,5-triazine-4,3'-indole]-2'-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2/c1-24-14-6-4-3-5-13(14)18(15(24)25)22-16(19)21-17(23-18)20-11-7-9-12(26-2)10-8-11/h3-10H,1-2H3,(H4,19,20,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJPVDGPMRUQQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)N=C(NC(=N3)NC4=CC=C(C=C4)OC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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